An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: Core Properties and Methodologies
An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole), a key heterocyclic scaffold in medicinal chemistry. This document details its fundamental characteristics, provides standardized experimental protocols for their determination, and illustrates its role in relevant biological pathways.
Core Physicochemical Properties
5-Methyl-1H-pyrrolo[2,3-b]pyridine is a solid, sparingly soluble in water, and possesses a bicyclic aromatic structure that makes it a valuable building block in the design of bioactive molecules, particularly kinase inhibitors.[1] Its properties are summarized below.
Quantitative Data Summary
The key quantitative physicochemical properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine are presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Identifier | ||
| CAS Number | 824-52-2 | [1][2] |
| Molecular | ||
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Physical | ||
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 138-139 °C | [1] |
| Boiling Point | 365.4 ± 15.0 °C (Predicted) | [1] |
| Solubility | ||
| Water Solubility | Sparingly soluble | |
| Spectroscopic | ||
| Predicted ¹H NMR | See Table 2 | - |
| Predicted ¹³C NMR | See Table 3 | - |
| Predicted IR | See Table 4 | - |
| Predicted Mass Spec | M⁺ = 132.07 | - |
| Acid-Base | ||
| pKa | Not Experimentally Determined | - |
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~10.0 - 11.0 | br s | 1H | N1-H (Pyrrole) |
| ~8.1 | d | 1H | H6 (Pyridine) |
| ~7.8 | s | 1H | H4 (Pyridine) |
| ~7.1 | d | 1H | H2 (Pyrrole) |
| ~6.4 | d | 1H | H3 (Pyrrole) |
| ~2.4 | s | 3H | C5-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~148.0 | C7a |
| ~144.0 | C6 |
| ~129.0 | C4 |
| ~127.0 | C5 |
| ~121.0 | C2 |
| ~115.0 | C3a |
| ~100.0 | C3 |
| ~17.0 | C5-CH₃ |
Table 4: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3400 - 3300 | N-H Stretch (Pyrrole) |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 2950 - 2850 | C-H Stretch (Methyl) |
| 1600 - 1450 | C=C and C=N Stretch (Aromatic rings) |
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to mimic purines and form crucial hydrogen bond interactions with the hinge region of protein kinases.[4] Consequently, 5-Methyl-1H-pyrrolo[2,3-b]pyridine serves as a core component in the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B).
Role as a Scaffold for FGFR Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers.[5] 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5] The core scaffold typically binds to the ATP-binding pocket of the kinase, disrupting the downstream signaling cascade that promotes cell proliferation and survival.
Role as a Scaffold for PDE4B Inhibitors
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a critical role in regulating inflammation and neuronal signaling. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can increase intracellular cAMP levels by blocking PDE4B activity, leading to downstream anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties and a representative workflow for its synthesis and application.
Synthesis and Purification Workflow
A common synthetic route to 5-methyl-7-azaindole involves the cyclization of a substituted aminopyridine. The general workflow is depicted below.
A detailed experimental protocol for this synthesis is as follows[1]:
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Add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (1.0 eq) and N-methylpyrrolidinone (NMP) to a dry, nitrogen-purged three-necked flask.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil, ~1.2 eq) portion-wise, ensuring the temperature remains low.
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After the addition is complete, heat the reaction mixture to 100 °C and maintain for 10-30 minutes, monitoring by TLC for the consumption of starting material.
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Cool the mixture to room temperature.
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Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic phases, wash with water and then with saturated brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound. Methodology (Thiele Tube Method):
-
Sample Preparation: Finely powder a small amount of the crystalline 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
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Capillary Loading: Seal one end of a capillary tube by heating it in a flame. Pack the powdered sample into the sealed end to a height of 2-3 mm by tapping the tube.
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Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: Suspend the thermometer and capillary in a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil). The rubber band must remain above the oil level.
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Measurement: Gently heat the side arm of the Thiele tube with a small flame to create a convection current, ensuring uniform heating. The heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass liquefies (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be sharp (0.5-1.0 °C).
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer. Methodology (Shake-Flask Method):
-
Solvent Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
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Sample Preparation: Add an excess amount of solid 5-Methyl-1H-pyrrolo[2,3-b]pyridine to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.
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Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.
pKa Determination
Objective: To determine the acid dissociation constant(s) of the compound. Methodology (Potentiometric Titration):
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Sample Preparation: Accurately weigh and dissolve a sample of 5-Methyl-1H-pyrrolo[2,3-b]pyridine in a co-solvent system (e.g., methanol/water) if its aqueous solubility is low. A known concentration of an inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Apparatus Setup: Use a calibrated pH meter with a combination glass electrode and an automated titrator or a micro-burette. Maintain the sample at a constant temperature (e.g., 25 °C) and stir continuously under a nitrogen atmosphere to prevent CO₂ absorption.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate all basic sites. Subsequently, titrate this acidified solution with a standardized solution of a strong base (e.g., NaOH).
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Data Collection: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. The pKa corresponds to the pH at the half-equivalence point, where half of the compound is in its protonated form and half is in its neutral form. Specialized software can be used to calculate the pKa from the titration data, which is particularly useful for compounds with multiple pKa values or those in co-solvent systems.
Conclusion
5-Methyl-1H-pyrrolo[2,3-b]pyridine is a fundamentally important heterocyclic compound with well-defined physicochemical properties that make it an attractive scaffold for drug discovery. Its role as a hinge-binding motif in kinase inhibitors for pathways such as FGFR and its utility in modulating enzymes like PDE4B highlight its therapeutic potential. The standardized protocols provided herein offer a robust framework for the characterization and application of this and similar molecules in a research and development setting.
References
- 1. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
